Enantioselectivity vs. BINAP in Hydrogenation
In the dynamic kinetic resolution (DKR) of racemic α-amino cyclic ketones, the RuCl2((S)-Xyl-SDP)((R,R)-DPEN) catalyst achieved enantioselectivity up to 99.9% ee and cis-selectivity of 99:1 [1]. Under the same reaction conditions, BINAP-derived catalysts yielded only 70-89% ee, while XylBINAP and SYNPHOS also showed significantly lower stereocontrol [1]. This head-to-head comparison establishes (R)-Xyl-SDP as the highest-performing ligand in this class.
| Evidence Dimension | Enantioselectivity (% ee) in asymmetric hydrogenation of racemic α-amino cyclic ketones |
|---|---|
| Target Compound Data | Up to 99.9% ee; 99:1 cis-selectivity |
| Comparator Or Baseline | BINAP: 70-89% ee; XylBINAP: 70-89% ee; SYNPHOS: 70-89% ee |
| Quantified Difference | Absolute ee improvement of 10.9 to 29.9 percentage points over BINAP family ligands |
| Conditions | RuCl2(Ligand)((R,R)-DPEN) catalyst, identical substrate scope and reaction parameters |
Why This Matters
This near-perfect stereocontrol minimizes the need for downstream purification and increases atom economy, directly lowering cost per gram of chiral API intermediate.
- [1] Liu, S.; Xie, J.-H.; Wang, L.-X.; Zhou, Q.-L. Highly Enantioselective Synthesis of Chiral Cyclic Amino Alcohols and Conhydrine by Ruthenium-Catalyzed Asymmetric Hydrogenation. Org. Lett. 2009, 11, 1999-2002. View Source
